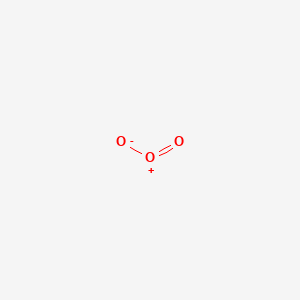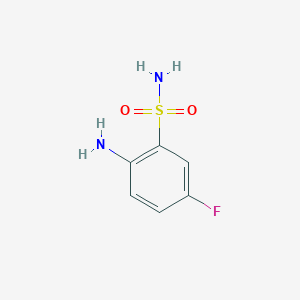![molecular formula C5H5N5 B167925 7-methyl-7aH-triazolo[4,5-d]pyrimidine CAS No. 10179-83-6](/img/structure/B167925.png)
7-methyl-7aH-triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-7aH-triazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol. This compound is known for its unique bicyclic structure, which includes multiple nitrogen atoms, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
The synthesis of 7-methyl-7aH-triazolo[4,5-d]pyrimidine involves specific reaction conditions and reagents. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-methyl-7aH-triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The presence of multiple nitrogen atoms allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-methyl-7aH-triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 7-methyl-7aH-triazolo[4,5-d]pyrimidine involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of coordination complexes, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
7-methyl-7aH-triazolo[4,5-d]pyrimidine can be compared with similar compounds such as:
8-Methyl-3,4,5,7,9-pentazabicyclo[4.3.0]nona-3,6,8-trien-2-one: Another nitrogen-rich bicyclic compound with different functional groups.
2,4-Dimethyl-1,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene: Similar structure with additional methyl groups. These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and potential reactivity.
Eigenschaften
CAS-Nummer |
10179-83-6 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
7-methyl-2H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2H,1H3,(H,6,7,8,9,10) |
InChI-Schlüssel |
QWJWKULYPIUEOP-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
Kanonische SMILES |
CC1=NC=NC2=NNN=C12 |
Synonyme |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















